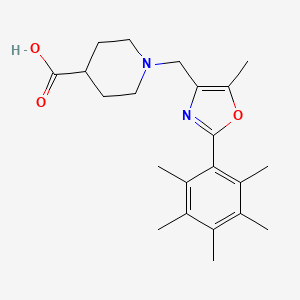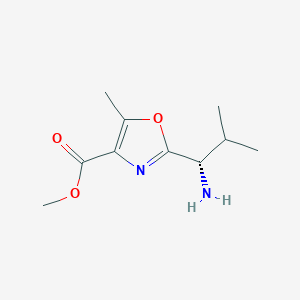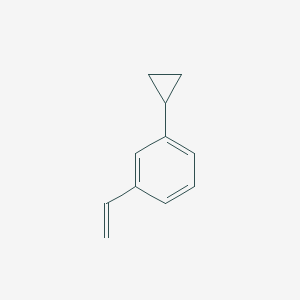
3-(Cyanomethyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyanomethyl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted with a cyanomethyl group at the 3-position and a carboxylic acid group at the 2-position Furans are a class of heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyanomethyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the cyanomethylation of furan-2-carboxylic acid. This can be achieved through a multi-step process involving the formation of an intermediate, such as a bromomethyl derivative, followed by nucleophilic substitution with a cyanide source.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 3-(Cyanomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include alcohols, aldehydes, and reduced furans.
Substitution: Products depend on the nucleophile used, resulting in various substituted furans.
科学的研究の応用
3-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-(cyanomethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s biological activity.
類似化合物との比較
Furan-2-carboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
3-(Bromomethyl)furan-2-carboxylic acid: Similar structure but with a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and applications.
Uniqueness: 3-(Cyanomethyl)furan-2-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the furan ring
特性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
3-(cyanomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) |
InChIキー |
IDBFLRBSQZYNGJ-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1CC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)

![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)



![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)



![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
